molecular formula C16H17BrN2O2S B5916943 N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,5-dimethylphenoxy)acetamide

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5916943
M. Wt: 381.3 g/mol
InChI Key: JLWZSGMWCOYZOG-LDADJPATSA-N
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Description

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,5-dimethylphenoxy)acetamide is a complex organic compound that features a bromothiophene moiety and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 5-bromothiophene.

    Condensation Reaction: The bromothiophene intermediate is then reacted with an appropriate aldehyde to form the ethylideneamino derivative.

    Acylation: The final step involves the acylation of the ethylideneamino derivative with 2-(2,5-dimethylphenoxy)acetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,5-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromothiophen-2-yl)acetamide: Shares the bromothiophene moiety but lacks the ethylideneamino and dimethylphenoxy groups.

    2-(5-Bromothiophen-2-yl)ethan-1-ol: Contains the bromothiophene moiety but differs in the functional groups attached.

Uniqueness

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,5-dimethylphenoxy)acetamide is unique due to its combination of the bromothiophene and dimethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-10-4-5-11(2)13(8-10)21-9-16(20)19-18-12(3)14-6-7-15(17)22-14/h4-8H,9H2,1-3H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWZSGMWCOYZOG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=C(C)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C(\C)/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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